Siline-1-carboxylic acid
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Overview
Description
Siline-1-carboxylic acid is a carboxylic acid derivative with a unique structure that includes a silicon atom. Carboxylic acids are organic compounds containing a carboxyl group (-COOH), and they play significant roles in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Siline-1-carboxylic acid can be synthesized through several methods:
Oxidation of Alkylbenzenes: This involves the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Hydrolysis of Nitriles: This method involves the nucleophilic attack by cyanide ion on an alkyl halide followed by hydrolysis of the resulting nitrile.
Carboxylation of Grignard Reagents: This involves the reaction of a Grignard reagent with carbon dioxide (CO₂) followed by acidification.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions, optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Siline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.
Reduction: Reduction to alcohols using reducing agents like lithium aluminium hydride (LiAlH₄).
Substitution: Formation of esters, amides, and anhydrides through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) for esterification reactions.
Major Products Formed
Scientific Research Applications
Siline-1-carboxylic acid has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Nanotechnology: Utilized in the surface modification of nanoparticles and nanostructures.
Polymers: Acts as a monomer or additive in the production of synthetic and natural polymers.
Medical Field: Explored for potential therapeutic applications and drug delivery systems.
Mechanism of Action
The mechanism of action of siline-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Nucleophilic Acyl Substitution: The carboxyl group (-COOH) undergoes nucleophilic attack, leading to the formation of esters, amides, and other derivatives.
Hydrogen Bonding: The presence of both hydroxyl and carbonyl groups allows for hydrogen bonding, stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Formic Acid: The simplest carboxylic acid with a single carbon atom.
Acetic Acid: A two-carbon carboxylic acid commonly found in vinegar.
Propanoic Acid: A three-carbon carboxylic acid used in food preservatives.
Properties
CAS No. |
110852-14-7 |
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Molecular Formula |
C6H6O2Si |
Molecular Weight |
138.20 g/mol |
IUPAC Name |
siline-1-carboxylic acid |
InChI |
InChI=1S/C6H6O2Si/c7-6(8)9-4-2-1-3-5-9/h1-5H,(H,7,8) |
InChI Key |
ZFNKVHAEUASRLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[Si](C=C1)C(=O)O |
Origin of Product |
United States |
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